4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine 4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18249560
InChI: InChI=1S/C11H21N3/c1-5-7-8(3)10-9(6-2)11(12)14(4)13-10/h8H,5-7,12H2,1-4H3
SMILES:
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol

4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18249560

Molecular Formula: C11H21N3

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine -

Specification

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
IUPAC Name 4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C11H21N3/c1-5-7-8(3)10-9(6-2)11(12)14(4)13-10/h8H,5-7,12H2,1-4H3
Standard InChI Key IVEKOIDZNOSDNV-UHFFFAOYSA-N
Canonical SMILES CCCC(C)C1=NN(C(=C1CC)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at positions 1, 3, and 4. Key structural attributes include:

  • Position 1: Methyl group (CH3-\text{CH}_3).

  • Position 3: Pentan-2-yl group (CH(CH2CH2CH3)CH3-\text{CH}(\text{CH}_2\text{CH}_2\text{CH}_3)\text{CH}_3).

  • Position 4: Ethyl group (CH2CH3-\text{CH}_2\text{CH}_3).

  • Position 5: Primary amine (NH2-\text{NH}_2).

The IUPAC name, 4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine, reflects this substitution pattern .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC11H21N3\text{C}_{11}\text{H}_{21}\text{N}_3Vulcanchem
Molecular Weight195.30 g/molPubChem
CAS Number1156892-15-7CymitQuimica
InChI KeyIVEKOIDZNOSDNV-UHFFFAOYSA-NPubChem
SMILESCCC(C)C1=NN(C(=C1CC)N)CChemsrc
Boiling PointNot reportedN/A
Melting PointNot reportedN/A

The branched pentan-2-yl group introduces steric hindrance, influencing reactivity and solubility. The amine group at position 5 enhances hydrogen-bonding capacity, critical for molecular interactions .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves multi-step alkylation and cyclization processes:

  • Core Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrazole ring .

  • N1-Methylation: Treatment with methyl halides (e.g., CH3I\text{CH}_3I) in polar aprotic solvents like DMF at 60–80°C.

  • C3 and C4 Functionalization: Sequential alkylation using pentan-2-yl bromide and ethyl bromide, often catalyzed by palladium or copper complexes .

Example Protocol (Adapted from Vulcanchem):

  • Step 1: React hydrazine hydrate with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1H-pyrazol-5-amine.

  • Step 2: Alkylate with methyl iodide in DMF at 70°C to install the N1-methyl group.

  • Step 3: Introduce the pentan-2-yl group via nucleophilic substitution using pentan-2-yl bromide and K2CO3\text{K}_2\text{CO}_3.

  • Step 4: Ethyl group incorporation via Friedel-Crafts alkylation with ethyl chloride .

Advanced Methodologies

Recent advances leverage transition metal-catalyzed reactions:

  • Rh(III)-Catalyzed Annulation: Enables [5+1] cyclization with alkynoates to form pyrazoloquinazolines, enhancing regioselectivity .

  • Vilsmeier-Haack Reaction: Converts hydrazones to 4-formyl pyrazoles, facilitating further functionalization .

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in reactions typical of pyrazoles and amines:

  • Nucleophilic Substitution: The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides .

  • Electrophilic Addition: The pyrazole ring undergoes halogenation or nitration at position 4 .

  • Condensation Reactions: Forms Schiff bases with aldehydes, useful in coordination chemistry .

Industrial and Pharmaceutical Applications

Application AreaExample Use CaseSource
Medicinal Chemistryα-Glucosidase inhibition (IC₅₀ ~34 µM) Nature
AgrochemicalsPesticide intermediateCymitQuimica
Coordination ChemistryMetal ligand synthesisPMC

Notable Analogs:

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Exhibits antimicrobial activity (MIC: 8–32 µg/mL) .

  • Pyrazolo[1,5-a]pyrimidines: Demonstrated antitumor activity against CaCO-2 cells .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

  • Bacterial Growth Inhibition: Analogous compounds like 5-(4-chlorophenyl)-2-methylpyrazol-3-amine show MIC=16μg/mL\text{MIC} = 16 \, \mu\text{g/mL} against S. aureus .

  • Fungal Targets: Pyrazole-carboxamides exhibit antifungal activity against C. albicans (MIC90=32μg/mL\text{MIC}_{90} = 32 \, \mu\text{g/mL}) .

Research Gaps and Future Directions

Unresolved Challenges

  • Stereochemical Control: Asymmetric synthesis of the pentan-2-yl group remains underdeveloped .

  • Biological Profiling: Limited data on pharmacokinetics (e.g., ADME properties) and in vivo efficacy .

Emerging Opportunities

  • Drug Discovery: Functionalization at position 5 for kinase or protease inhibition .

  • Materials Science: Pyrazole-metal complexes for catalytic or photoluminescent applications .

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